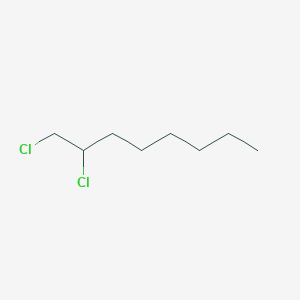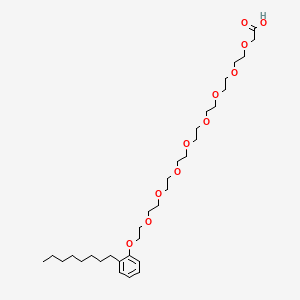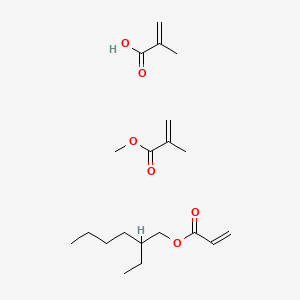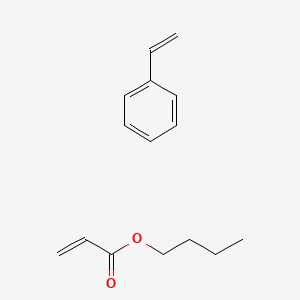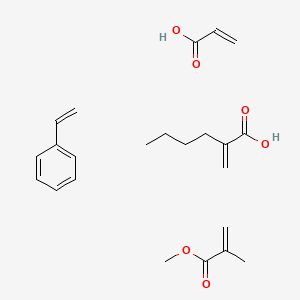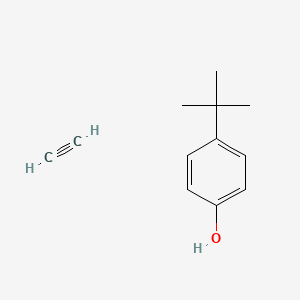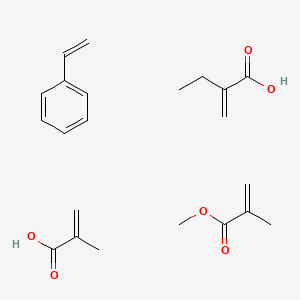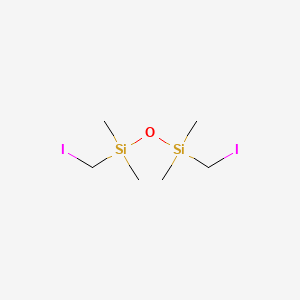
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxan
Übersicht
Beschreibung
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two iodomethyl groups attached to a tetramethyldisiloxane backbone
Wissenschaftliche Forschungsanwendungen
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industrial Applications: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
Wirkmechanismus
Target of Action
It is known that the compound is involved in alkylation reactions .
Mode of Action
The compound interacts with its targets through a process known as silylalkylation . This reaction occurs at the endocyclic nitrogen atom . The reaction of 2-amino-1,3-thiazole with 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane at 60–80°C in the absence of a solvent, basic media, and catalysts occurs through silylalkylation .
Biochemical Pathways
It is known that the compound is involved in the formation of new types of heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the iodomethyl groups being introduced via a substitution reaction .
Industrial Production Methods
Industrial production of 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding siloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the iodomethyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted siloxanes, depending on the nucleophile used.
Oxidation Reactions: Oxidized siloxane derivatives with different functional groups.
Reduction Reactions: Reduced siloxane compounds with methyl groups replacing the iodomethyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(iodomethyl)benzene: Similar in structure but with a benzene ring instead of a siloxane backbone.
1,3-Bis(dimethyl(iodomethyl)silyl)propane: Contains similar iodomethyl groups but with a different siloxane structure.
Uniqueness
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of iodomethyl groups and a siloxane backbone, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both high reactivity and thermal stability, such as in the synthesis of advanced materials and specialty chemicals.
Eigenschaften
IUPAC Name |
iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZKJFGMZOAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CI)O[Si](C)(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16I2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292580 | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-69-3 | |
| Record name | NSC83870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


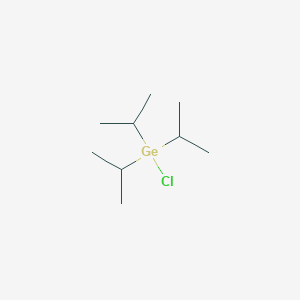

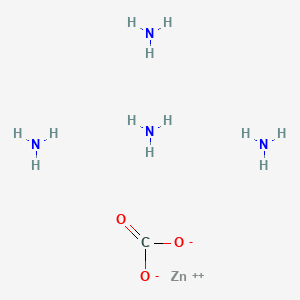
![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)
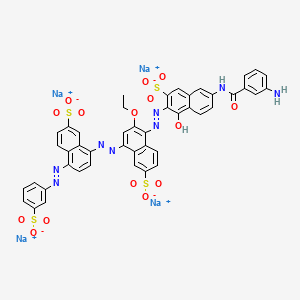
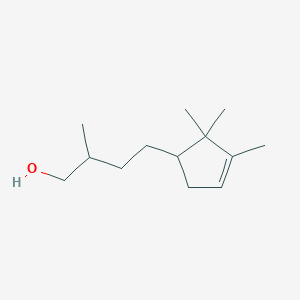
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)
